3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione
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Overview
Description
3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a fluorophenyl group and a phenylamino group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to its biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to its targets.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-(phenylamino)thiazolidine-2,4-dione can be compared with other thiazolidinedione derivatives, such as:
Rosiglitazone: Used as an antidiabetic drug, it has a similar thiazolidinedione core but different substituents.
Pioglitazone: Another antidiabetic drug with a thiazolidinedione core, differing in its substituent groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-anilino-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-10-6-8-12(9-7-10)18-14(19)13(21-15(18)20)17-11-4-2-1-3-5-11/h1-9,13,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJPAVWRHZZHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.